Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Description

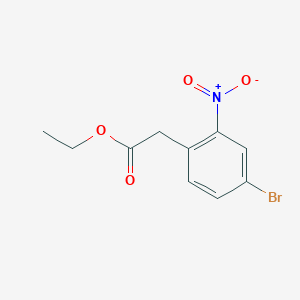

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromo-2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO4/c1-2-16-10(13)5-7-3-4-8(11)6-9(7)12(14)15/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLHDZQLBGMIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631518 | |

| Record name | Ethyl (4-bromo-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199328-35-3 | |

| Record name | Ethyl (4-bromo-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(4-bromo-2-nitrophenyl)acetate (CAS 199328-35-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Ethyl 2-(4-bromo-2-nitrophenyl)acetate is typically a solid, appearing as a white to yellow powder or crystals. It is a structurally complex molecule featuring a nitro group and a bromine atom on the phenyl ring, which significantly influence its reactivity and potential as a synthetic building block.

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 199328-35-3 | |

| Molecular Formula | C₁₀H₁₀BrNO₄ | |

| Molecular Weight | 288.10 g/mol | |

| Boiling Point | 345.2 ± 27.0 °C at 760 mmHg | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Flash Point | 162.6 ± 23.7 °C | |

| Physical Form | Solid, White to yellow powder or crystals | |

| Storage | Sealed in dry, room temperature |

Spectroscopic Data (Predicted)

As of this review, experimental ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra for this compound are not available in public databases. However, based on the chemical structure, a set of predicted spectral data has been compiled to guide researchers in characterizing this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks / Characteristics |

| ¹H NMR | Ethyl group: Triplet (~1.2 ppm, 3H, -CH₃), Quartet (~4.1 ppm, 2H, -OCH₂-). Methylene group: Singlet (~4.0 ppm, 2H, Ar-CH₂-). Aromatic protons: Three signals in the aromatic region (~7.5-8.2 ppm). |

| ¹³C NMR | Ethyl group: ~14 ppm (-CH₃), ~61 ppm (-OCH₂-). Methylene group: ~40 ppm (Ar-CH₂-). Aromatic carbons: Six signals in the ~120-150 ppm range, including two quaternary carbons (C-Br and C-NO₂). Carbonyl carbon: ~170 ppm (C=O). |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 287/289 (due to bromine isotopes). Key Fragments: Loss of ethoxy group (-OC₂H₅, m/z 242/244), loss of ethyl group (-C₂H₅, m/z 258/260), loss of the entire ester group (-COOC₂H₅), and fragments corresponding to the bromonitrophenyl moiety. |

| IR Spectroscopy | C=O stretch (ester): ~1735 cm⁻¹. NO₂ stretches (asymmetric & symmetric): ~1530 cm⁻¹ and ~1350 cm⁻¹. C-O stretch (ester): ~1200 cm⁻¹. Aromatic C-H and C=C stretches: ~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹. C-Br stretch: ~600-500 cm⁻¹. |

Synthesis and Experimental Protocols

This compound is not directly synthesized in a single step in most documented procedures. It is typically prepared via a two-step process starting from a substituted toluene. The general workflow involves the synthesis of the carboxylic acid precursor, (4-bromo-2-nitrophenyl)acetic acid, followed by its esterification.

Synthesis of (4-Bromo-2-nitrophenyl)acetic Acid (Precursor)

Several patented methods describe the synthesis of the carboxylic acid precursor. A common route starts with 4-bromotoluene, which undergoes nitration to form 4-bromo-2-nitrotoluene. This intermediate is then brominated (e.g., using N-bromosuccinimide) to yield 4-bromo-2-nitrobenzyl bromide. Subsequent reaction with sodium cyanide produces the corresponding nitrile, which is then hydrolyzed under acidic conditions to afford (4-bromo-2-nitrophenyl)acetic acid.

Experimental Protocol: Fischer Esterification

The final step is a standard Fischer esterification of the carboxylic acid precursor.

Objective: To synthesize this compound from (4-bromo-2-nitrophenyl)acetic acid.

Materials:

-

(4-Bromo-2-nitrophenyl)acetic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

A solution of (4-bromo-2-nitrophenyl)acetic acid in a large excess of anhydrous ethanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) is carefully added to the solution.

-

The reaction mixture is heated to reflux for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl ester.

-

If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

Applications in Research and Drug Development

While specific biological activities for this compound are not widely reported, its structural motifs are present in many biologically active compounds. Its primary utility lies in its role as a versatile chemical intermediate.

-

Pharmaceutical Synthesis: The closely related methyl ester and the parent carboxylic acid are known intermediates in the synthesis of various pharmaceuticals. For example, (4-bromo-2-nitrophenyl)acetic acid is a building block for GNF-5837 derivatives, which are selective Tropomyosin receptor kinase (TRK) inhibitors with potential applications in oncology. It can be inferred that the ethyl ester serves a similar purpose, offering potentially different solubility or reactivity profiles for specific synthetic needs.

-

Fine Chemical Manufacturing: The presence of multiple reactive sites—the bromine atom (amenable to cross-coupling reactions), the nitro group (can be reduced to an amine), and the ester (can be hydrolyzed or transesterified)—makes this compound a valuable precursor for a wide range of more complex molecules in the agrochemical and dye industries.

-

Research in Medicinal Chemistry: The bromophenyl and nitrophenyl moieties are common in compounds with diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This makes this compound a valuable starting material for the synthesis and screening of new potential therapeutic agents.

Safety and Handling

This compound is classified with the signal word "Warning".

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. This guide has summarized its known physical properties, provided a likely synthetic route, and outlined its potential applications. While a full experimental spectroscopic characterization is pending in the literature, the predicted data herein offers a useful reference for researchers working with this compound. As with any chemical reagent, appropriate safety precautions must be observed during its handling and use.

Synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a valuable intermediate in organic synthesis. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant chemical data.

Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved through a two-step process. The first step involves the synthesis of the precursor, (4-bromo-2-nitrophenyl)acetic acid, from 4-bromo-2-nitrochlorotoluene. The subsequent step is the Fischer esterification of (4-bromo-2-nitrophenyl)acetic acid with ethanol in the presence of an acid catalyst to yield the final product.

Experimental Protocols

Synthesis of (4-bromo-2-nitrophenyl)acetic acid

This protocol is adapted from a patented synthesis method.[1]

Reaction Scheme:

Figure 1: Reaction scheme for the synthesis of (4-bromo-2-nitrophenyl)acetic acid.

Materials:

-

4-bromo-2-nitrochlorotoluene

-

Sodium metal

-

Anhydrous organic solvent (e.g., tetrahydrofuran, diethyl ether)

-

Carbon dioxide (gas or solid)

-

Methanol

-

Dilute hydrochloric acid (1M)

-

Diethyl ether

-

Distilled water

Procedure:

-

In a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and gas inlet, add the anhydrous organic solvent and sodium metal.

-

Slowly add 4-bromo-2-nitrochlorotoluene to the mixture while maintaining the reaction temperature between 0-50°C.

-

After the addition is complete, continue stirring at this temperature for a specified time to form 4-bromo-2-nitrophenyl)sodium.

-

Heat the reaction mixture to 40-150°C to induce rearrangement to 4-bromo-2-nitrobenzyl sodium.

-

Cool the reaction mixture to room temperature and introduce carbon dioxide gas or add solid carbon dioxide. Maintain the temperature during this carboxylation step.

-

Upon completion of the carboxylation, quench any excess sodium metal by the careful addition of methanol.

-

Extract the aqueous layer with distilled water.

-

Acidify the combined aqueous layers with dilute hydrochloric acid.

-

Extract the acidified aqueous layer with diethyl ether.

-

Wash the combined organic layers with distilled water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield (4-bromo-2-nitrophenyl)acetic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 70-90% | [1] |

Synthesis of this compound via Fischer Esterification

This is a representative protocol based on general Fischer esterification procedures.[2][3][4][5][6]

Reaction Scheme:

Figure 2: Fischer esterification of (4-bromo-2-nitrophenyl)acetic acid.

Materials:

-

(4-bromo-2-nitrophenyl)acetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or p-toluenesulfonic acid)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

Experimental Workflow:

Figure 3: General experimental workflow for the synthesis and purification.

Procedure:

-

To a round-bottom flask, add (4-bromo-2-nitrophenyl)acetic acid and an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.[3][7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 199328-35-3 | [8] |

| Molecular Formula | C₁₀H₁₀BrNO₄ | [8] |

| Molecular Weight | 288.09 g/mol | [8] |

| Boiling Point | 345 °C at 760 mmHg | |

| Physical Form | Solid | |

| Purity (Typical) | ≥98% |

Table 2: Representative Reaction Parameters for Fischer Esterification

| Parameter | Condition |

| Reactant Ratio (Acid:Alcohol) | 1 : 10 (or greater excess of alcohol) |

| Catalyst | Concentrated H₂SO₄ (catalytic amount) |

| Reaction Temperature | Reflux |

| Reaction Time | 4-10 hours |

| Purification Method | Column Chromatography |

| Expected Yield | (Not specified in literature, typically moderate to high for Fischer esterifications) |

References

- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. athabascau.ca [athabascau.ca]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | C10H10BrNO4 | CID 23247724 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 2-(4-bromo-2-nitrophenyl)acetate chemical structure and IUPAC name

This guide provides a comprehensive overview of Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical identity, physicochemical properties, and a comprehensive synthesis protocol.

Chemical Structure and IUPAC Name

-

IUPAC Name: this compound[1]

-

Synonyms: Ethyl (4-bromo-2-nitrophenyl)acetate, 4-Bromo-2-nitrobenzeneacetic acid ethyl ester[1]

-

CAS Number: 199328-35-3

-

Molecular Formula: C₁₀H₁₀BrNO₄

-

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 288.09 g/mol | [1] |

| Boiling Point | 345.2 ± 27.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | |

| Flash Point | 162.6 ± 23.7 °C | |

| XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 286.97932 Da | [1] |

| Monoisotopic Mass | 286.97932 Da | [1] |

| Topological Polar Surface Area | 72.1 Ų | [1] |

| Physical Form | White to yellow powder or crystals or liquid |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved in a two-step process starting from 4-bromo-2-nitrochlorotoluene. The first step involves the formation of the carboxylic acid precursor, 4-bromo-2-nitrophenylacetic acid, followed by Fischer esterification to yield the final product.

Part 1: Synthesis of 4-bromo-2-nitrophenylacetic acid

This protocol is adapted from a patented synthesis method[3][4]. This process involves the reaction of 4-bromo-2-nitrochlorotoluene with sodium metal to form a sodium salt, which is then carboxylated.

-

Materials:

-

4-bromo-2-nitrochlorotoluene

-

Sodium metal

-

Anhydrous organic solvent (e.g., tetrahydrofuran, diethyl ether)

-

Carbon dioxide (gas or solid)

-

Dilute hydrochloric acid

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and a gas inlet, add the anhydrous organic solvent and sodium metal.

-

Slowly add 4-bromo-2-nitrochlorotoluene to the mixture. The reaction is exothermic, and the temperature should be controlled.

-

After the initial reaction, the mixture is heated to induce a rearrangement to form 4-bromo-2-nitrobenzyl sodium.

-

The reaction mixture is then cooled, and carbon dioxide is bubbled through the solution (or solid CO₂ is added) to form the sodium salt of 4-bromo-2-nitrophenylacetic acid.

-

Excess sodium is quenched, and the product is extracted into an aqueous layer.

-

The aqueous layer is acidified with dilute hydrochloric acid, leading to the precipitation of 4-bromo-2-nitrophenylacetic acid.

-

The crude acid is then purified by extraction with diethyl ether, drying of the organic layer, and removal of the solvent under reduced pressure.

-

Part 2: Fischer Esterification to this compound

This is a general procedure for the acid-catalyzed esterification of a carboxylic acid with an alcohol[5][6][7].

-

Materials:

-

4-bromo-2-nitrophenylacetic acid (from Part 1)

-

Anhydrous ethanol (in excess, also serves as solvent)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for washing)

-

Brine (saturated NaCl solution)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 4-bromo-2-nitrophenylacetic acid in an excess of anhydrous ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After cooling, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography if necessary.

-

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. This compound | C10H10BrNO4 | CID 23247724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 199328-35-3 [sigmaaldrich.com]

- 3. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 4. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Physical and chemical properties of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical, chemical, and safety properties of Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a key chemical intermediate. The information is compiled from various databases and technical sources to support research and development activities.

Compound Identification and Core Properties

This compound is a substituted phenylacetate derivative. Its core identifiers and chemical formula are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 199328-35-3 | [1] |

| Molecular Formula | C₁₀H₁₀BrNO₄ | [1] |

| Molecular Weight | 288.09 g/mol | [1] |

| Canonical SMILES | CCOC(=O)CC1=C(C=C(C=C1)Br)--INVALID-LINK--[O-] | [1] |

| InChI Key | VZLHDZQLBGMIGO-UHFFFAOYSA-N | [1][2] |

| Synonyms | (4-Bromo-2-nitro-phenyl)-acetic acid ethyl ester, Ethyl 4-bromo-2-nitrophenylacetate, Benzeneacetic acid, 4-bromo-2-nitro-, ethyl ester | [1] |

Physical and Chemical Properties

This section details the experimental and computationally predicted properties of the compound. While extensive experimental data is not publicly available for all parameters, a combination of supplier data and computational models provides a robust profile.

Experimental Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Appearance | Off-white solid | |

| Boiling Point | 345 °C at 760 mmHg | |

| Storage Temperature | Room Temperature |

Note: An experimental melting point has not been identified in the reviewed literature.

Computed Properties

| Property | Value | Source |

| XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 286.97932 Da | [1] |

| Topological Polar Surface Area | 72.1 Ų | [1] |

Experimental Protocols

Synthesis Protocol

The synthesis is a two-stage process: first, the preparation of 4-bromo-2-nitrophenylacetic acid, followed by its esterification.

Stage 1: Synthesis of 4-bromo-2-nitrophenylacetic acid (Based on Patent CN102718659A) [3]

-

Reaction Setup: In a four-neck flask equipped with a mechanical stirrer, thermometer, reflux condenser, and gas inlet, add tetrahydrofuran (50 mL) and sodium metal (5.4 g).

-

Addition of Starting Material: In batches over 30 minutes, add a mixture of 4-bromo-2-nitrochlorotoluene isomers (25.1 g). Maintain the reaction temperature at or below 20°C, as the reaction with sodium is exothermic.

-

Formation of Grignard-like Intermediate: After the addition is complete, continue stirring at 30°C for an additional 30 minutes to form the 4-bromo-2-nitrotolylsodium intermediate.

-

Rearrangement: Gradually heat the reaction mixture to 100°C and stir for 5 hours to facilitate the rearrangement to 4-bromo-2-nitrobenzylsodium.

-

Carboxylation: Cool the reaction mixture to room temperature (approx. 25°C). Bubble carbon dioxide gas through the mixture at a flow rate of 0.8 L/min for 3 hours. This reaction forms the sodium salt of 4-bromo-2-nitrophenylacetic acid.

-

Work-up and Acidification: Quench the reaction by adding methanol (50 g) to consume any excess sodium metal. Extract the mixture twice with distilled water (50 mL each). Combine the aqueous layers and acidify with 1 M hydrochloric acid (100 mL).

-

Isolation of Acid: Extract the acidified aqueous solution three times with diethyl ether (50 mL each). Combine the ether layers, wash twice with distilled water, and remove the ether under reduced pressure to yield crystalline 4-bromo-2-nitrophenylacetic acid.

Stage 2: Fischer Esterification to this compound [4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized 4-bromo-2-nitrophenylacetic acid (10 mmol) in absolute ethanol (100 mL).

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Work-up: Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Caption: A two-stage synthesis process starting from 4-bromo-2-nitrochlorotoluene.

Analytical Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals would include a triplet around 1.2-1.3 ppm (CH₃ of ethyl), a quartet around 4.1-4.2 ppm (CH₂ of ethyl), a singlet for the benzylic CH₂ protons, and signals in the aromatic region (7-8.5 ppm) corresponding to the three protons on the substituted phenyl ring.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. Expect signals for the ethyl group carbons, the benzylic carbon, the ester carbonyl carbon (~170 ppm), and six distinct signals for the aromatic carbons.

-

-

Infrared (IR) Spectroscopy:

-

Preparation: Prepare a sample using either a KBr pellet or as a thin film on a salt plate (if melting point is low) or using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Acquire the IR spectrum. Key expected vibrational frequencies include strong C=O stretching for the ester (~1730-1750 cm⁻¹), characteristic N-O stretching for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹), and C-O stretching (~1200 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Analysis: Use an electrospray ionization (ESI) source to generate ions. The expected molecular ion peak [M+H]⁺ would be at m/z 288/290 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio).

-

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural elucidation and purity assessment.

Reactivity and Stability

-

Stability: The compound is listed as stable under normal conditions. However, related compounds are noted to be moisture-sensitive. It is recommended to store the material in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Reactivity: The molecule possesses several reactive sites. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield 4-bromo-2-nitrophenylacetic acid and ethanol. The nitro group can be reduced to an amine, which is a common transformation in the synthesis of more complex molecules. The bromine atom on the aromatic ring can participate in nucleophilic aromatic substitution or be used in cross-coupling reactions.

Safety and Handling

Comprehensive safety data is crucial when handling any chemical intermediate.

Hazard Identification

| Parameter | Value | Source |

| Signal Word | Warning | [2] |

| GHS Pictogram | GHS07 (Harmful/Irritant) | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. |

Hazard-Precaution Logical Relationship

Caption: Mapping of specific hazard statements to their corresponding preventative measures.

Handling Recommendations

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[2]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

References

- 1. This compound | C10H10BrNO4 | CID 23247724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 199328-35-3 [sigmaaldrich.com]

- 3. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 4. Ethyl bromoacetate synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemscene.com [chemscene.com]

An In-depth Technical Guide on the ¹H and ¹³C NMR Data of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for Ethyl 2-(4-bromo-2-nitrophenyl)acetate. Due to the absence of publicly available experimental spectra, this document presents predicted ¹H and ¹³C NMR data, alongside a comprehensive, standardized experimental protocol for acquiring such data. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.

Molecular Structure

The chemical structure of this compound is presented below. The atom numbering is provided for clear assignment of the NMR signals.

Caption: Chemical structure of this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift correlations and analysis of structurally related compounds. The spectra are assumed to be recorded in deuterochloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.10 | d | ~2.5 | 1H | H-3 |

| ~7.80 | dd | ~8.5, 2.5 | 1H | H-5 |

| ~7.45 | d | ~8.5 | 1H | H-6 |

| ~4.25 | q | ~7.1 | 2H | H-8' |

| ~4.10 | s | - | 2H | H-7 |

| ~1.30 | t | ~7.1 | 3H | H-9' |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | C-7' (C=O) |

| ~149.0 | C-2 (C-NO₂) |

| ~138.0 | C-5 |

| ~135.0 | C-1 |

| ~130.0 | C-3 |

| ~125.0 | C-6 |

| ~122.0 | C-4 (C-Br) |

| ~62.0 | C-8' (O-CH₂) |

| ~39.0 | C-7 (Ar-CH₂) |

| ~14.0 | C-9' (CH₃) |

Experimental Protocols

A standardized experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is outlined below. These methodologies are designed to ensure reproducibility and accurate structural determination.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR analysis.

Detailed Methodologies

1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, ≥99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Homogenization: Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any solid particles are visible, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

2. NMR Data Acquisition

-

Instrumentation: A 500 MHz (or higher field) NMR spectrometer equipped with a broadband probe is recommended.

-

Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse (zg) sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse (zgpg) sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.

-

Spectral Width: -10 to 220 ppm.

-

3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum. Apply a polynomial baseline correction to ensure a flat baseline.

-

Calibration: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Analysis:

-

¹H NMR: Integrate the peak areas to determine the relative number of protons. Measure chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants.

-

¹³C NMR: Identify the chemical shift of each unique carbon atom.

-

This comprehensive guide provides the necessary predicted data and standardized protocols to support the analysis and characterization of this compound for professionals in the field. Adherence to these protocols will facilitate the generation of reliable and reproducible NMR data.

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Abstract: This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate (C₁₀H₁₀BrNO₄), a substituted phenylacetate of interest in synthetic chemistry and drug development. Due to the limited availability of public domain mass spectral data for this specific compound, this document focuses on a predictive approach. It details the probable fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI), offers detailed experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and presents the predicted data in a structured format. This guide is intended for researchers, scientists, and professionals in drug development seeking to identify, characterize, and quantify this molecule.

Introduction

This compound is an organic compound featuring an ethyl ester, a nitro group, and a bromine atom attached to a phenyl ring. The structural elucidation and quantification of such molecules are critical in various scientific fields. Mass spectrometry is a powerful analytical technique for this purpose, providing information on molecular weight and structural features through fragmentation analysis. This document outlines the theoretical basis for the mass spectrometric behavior of the title compound and proposes robust analytical methodologies.

Molecular Properties:

-

Molecular Formula: C₁₀H₁₀BrNO₄[1]

-

Molecular Weight: 288.09 g/mol [1]

-

Monoisotopic Mass: 286.97932 Da[1]

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Under Electron Ionization (EI), molecules are subjected to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent fragmentation. The fragmentation of this compound is predicted to be driven by the presence of its key functional groups.

The molecular ion peak should be observable and will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 287 and 289.[2]

Key Predicted Fragmentation Pathways:

-

Loss of Ethoxy Radical (•OCH₂CH₃): Cleavage of the C-O bond in the ester group is a common fragmentation pathway for ethyl esters, leading to the formation of a stable acylium ion.[3]

-

[M - 45]⁺

-

-

Benzylic Cleavage: Cleavage of the C-C bond between the methylene group and the carbonyl group can occur, leading to a substituted benzyl cation. The stability of this ion is high due to the aromatic ring.

-

[M - 73]⁺

-

-

McLafferty Rearrangement: Esters with a gamma-hydrogen can undergo a McLafferty rearrangement, involving the transfer of a hydrogen atom to the carbonyl oxygen and the elimination of a neutral alkene (ethylene).[2]

-

[M - 28]•+

-

-

Nitro Group Fragmentation: Nitroaromatic compounds characteristically lose •NO (30 Da) and •NO₂ (46 Da) from the molecular ion.[4][5]

-

[M - 30]⁺ and [M - 46]⁺

-

-

Loss of Bromine: Cleavage of the C-Br bond can result in the loss of a bromine radical (•Br).[6]

-

[M - 79/81]⁺

-

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions for this compound under EI-MS. The relative abundance is a prediction based on general fragmentation rules and ion stability.

| Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Ion Formula | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 287 | 289 | [C₁₀H₁₀BrNO₄]•+ | Molecular Ion (M•+) | Medium |

| 242 | 244 | [C₈H₅BrNO₃]•+ | Loss of •OCH₂CH₃ (ethoxy radical) from M•+ | High |

| 214 | 216 | [C₈H₅BrO]•+ | Loss of •OCH₂CH₃ and CO from M•+ | Medium |

| 208 | 210 | [C₇H₅BrNO]•+ | Loss of •COOCH₂CH₃ from M•+ | High (Potential Base Peak) |

| 162 | 164 | [C₇H₅Br]•+ | Loss of •COOCH₂CH₃ and NO₂ from M•+ | Medium |

| 241 | 243 | [C₁₀H₁₀NO₄]⁺ | Loss of •Br from M•+ | Low |

| 259 | 261 | [C₈H₇BrNO₄]•+ | McLafferty Rearrangement (Loss of C₂H₄) | Medium-Low |

Predicted Fragmentation Pathway Diagram

The following diagram illustrates the logical relationships in the predicted EI fragmentation cascade.

Experimental Protocols

Detailed methodologies are proposed for the analysis of the target compound using both GC-MS and ESI-MS.

Proposed Protocol for GC-MS Analysis

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like ethyl phenylacetate derivatives.

1. Sample Preparation:

- Accurately weigh 1 mg of this compound.

- Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

- Perform serial dilutions to prepare working standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) using the same solvent.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC system or equivalent.

- Mass Spectrometer: Agilent 5977A MSD or equivalent.

- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Injection Volume: 1 µL.

- Injector Temperature: 250°C.

- Injection Mode: Splitless or split (e.g., 20:1 ratio for higher concentrations).

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 2 minutes.

- Ramp: 15°C/min to 280°C.

- Final hold: Hold at 280°C for 5 minutes.

- MS Transfer Line Temperature: 280°C.

- Ion Source Temperature: 230°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 400.

Proposed Protocol for ESI-MS/MS Analysis

ESI is a soft ionization technique suitable for generating molecular ions with minimal fragmentation, making it ideal for molecular weight confirmation and targeted fragmentation using tandem mass spectrometry (MS/MS).

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

- Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

2. ESI-MS/MS Instrumentation and Conditions:

- Mass Spectrometer: Triple quadrupole or Q-TOF instrument (e.g., Waters Xevo TQ-S or Agilent 6545 Q-TOF).

- Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

- Infusion: Direct infusion using a syringe pump at 5-10 µL/min.

- Alternatively (LC-MS):

- LC System: Agilent 1290 Infinity II or equivalent.

- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

- Flow Rate: 0.4 mL/min.

- Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode).

- Desolvation Gas (N₂): Flow rate of 600-800 L/hr.

- Desolvation Temperature: 350-450°C.

- Source Temperature: 150°C.

- MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 288/290 or adducts (e.g., [M+Na]⁺ at m/z 310/312) in positive mode, and the deprotonated molecule [M-H]⁻ in negative mode.

- MS/MS Analysis: Select the precursor ion of interest (e.g., m/z 288) and perform product ion scans using a range of collision energies (e.g., 10-40 eV with Argon as collision gas) to induce fragmentation and confirm structural features.

Experimental and Analytical Workflow

The logical flow from sample receipt to final data interpretation is crucial for a robust analysis.

Conclusion

This guide provides a predictive framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns, derived from fundamental principles of mass spectrometry, offer a solid basis for the identification and structural confirmation of the molecule using EI-MS.[2][3][4] The detailed GC-MS and ESI-MS/MS protocols serve as a robust starting point for method development, enabling researchers to confidently analyze this compound in various matrices. The successful application of these methods will rely on careful optimization based on the specific instrumentation and analytical goals.

References

- 1. This compound | C10H10BrNO4 | CID 23247724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 2-(4-bromo-2-nitrophenyl)acetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a compound of interest in synthetic chemistry and drug discovery. A comprehensive search of publicly available data reveals a lack of quantitative solubility values for this compound in common organic solvents. In light of this, the guide provides detailed experimental protocols for determining the solubility of a solid compound using the gravimetric method. Additionally, it briefly discusses UV-Vis spectroscopy as an alternative analytical technique for concentration determination. A graphical workflow of the experimental procedure is also presented to aid in laboratory implementation.

Introduction

This compound is a substituted phenylacetate derivative with potential applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals. Its chemical structure, featuring a bromo and a nitro group on the phenyl ring, as well as an ethyl ester moiety, influences its polarity and, consequently, its solubility in different organic solvents. Understanding the solubility of this compound is crucial for its purification, reaction optimization, and formulation development.

Despite a thorough review of scientific literature and chemical databases, specific quantitative data on the solubility of this compound in common organic solvents could not be located. Therefore, this guide focuses on providing the necessary experimental procedures to enable researchers to determine these values in their own laboratory settings.

Quantitative Solubility Data

As of the date of this publication, no specific quantitative solubility data for this compound in common organic solvents has been found in publicly accessible literature. Researchers are encouraged to determine the solubility experimentally using the methods outlined in the following section.

The table below is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | ||

| Ethanol | ||

| Acetone | ||

| Ethyl Acetate | ||

| Dichloromethane | ||

| Toluene | ||

| Hexane |

Experimental Protocols for Solubility Determination

The following section details the gravimetric method for determining the solubility of a solid compound in an organic solvent. This method is straightforward, reliable, and does not require sophisticated instrumentation.

Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest, separating a known volume of the saturated solution, evaporating the solvent, and weighing the remaining solute.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials or flasks with secure caps

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled environment and agitate the mixture using a magnetic stirrer or shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be recorded and maintained throughout the experiment.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle to the bottom of the vial.

-

Carefully withdraw a precise volume (e.g., 1.00 mL or 5.00 mL) of the supernatant (the clear saturated solution) using a calibrated pipette or syringe.

-

To ensure no solid particles are transferred, it is crucial to filter the solution. Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish or vial.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered saturated solution in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute can be used.

-

Ensure all the solvent has evaporated, leaving behind the solid solute.

-

-

Drying and Weighing:

-

Place the evaporation dish with the solid residue in a vacuum desiccator or a drying oven at a moderate temperature to remove any residual solvent.

-

Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish with the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent in mL) * 100

-

Alternative Method: UV-Vis Spectroscopy

For compounds that possess a chromophore and absorb light in the ultraviolet-visible range, UV-Vis spectroscopy can be a rapid and sensitive method for determining concentration.

Principle: This method relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

General Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of wavelengths to identify the λmax.

-

Create a Calibration Curve: Prepare a series of standard solutions of the compound in the same solvent with known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. This will yield a linear calibration curve.

-

Measure the Absorbance of the Saturated Solution: Prepare a saturated solution as described in the gravimetric method. Withdraw a small, precise volume of the clear supernatant and dilute it accurately with the same solvent to a concentration that falls within the range of the calibration curve.

-

Determine the Concentration: Measure the absorbance of the diluted solution at the λmax. Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

-

Calculate the Solubility: Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining solubility.

Caption: Workflow for the gravimetric determination of solubility.

Spectroscopic Characterization of Ethyl 2-(4-bromo-2-nitrophenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data alongside detailed, generalized experimental protocols for acquiring such data. This information serves as a valuable reference for the synthesis, identification, and purification of this molecule.

Core Compound Information

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₀BrNO₄ |

| Molecular Weight | 288.09 g/mol |

| CAS Number | 199328-35-3 |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were computationally generated and should be used as a reference for comparison with experimentally obtained spectra.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.15 | d | 1H | Ar-H |

| 7.78 | dd | 1H | Ar-H |

| 7.35 | d | 1H | Ar-H |

| 4.25 | q | 2H | -OCH₂CH₃ |

| 4.05 | s | 2H | -CH₂-Ar |

| 1.30 | t | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 169.5 | C=O (Ester) |

| 149.0 | C-NO₂ |

| 136.5 | C-Br |

| 135.0 | Ar-C |

| 131.0 | Ar-CH |

| 128.0 | Ar-CH |

| 125.0 | Ar-CH |

| 62.0 | -OCH₂CH₃ |

| 38.0 | -CH₂-Ar |

| 14.0 | -OCH₂CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1740 | Strong | C=O (Ester) Stretch |

| ~1530, ~1350 | Strong | N-O (Nitro) Asymmetric & Symmetric Stretch |

| ~1200 | Strong | C-O (Ester) Stretch |

| ~1020 | Medium | C-Br Stretch |

| ~830 | Strong | C-H Out-of-plane Bend (para-substituted) |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 287/289 | 95/95 | [M]⁺/ [M+2]⁺ (presence of Br) |

| 241/243 | 40/40 | [M-NO₂]⁺ |

| 214/216 | 60/60 | [M-COOEt]⁺ |

| 184 | 100 | [M-Br-NO₂-H]⁺ |

| 166 | 70 | [C₇H₄Br]⁺ |

| 45 | 50 | [COOEt]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with a direct infusion source, utilizing Electron Ionization (EI).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Direct Infusion EI-MS):

-

Introduce the sample solution into the ion source via a direct infusion pump at a low flow rate.

-

The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the major fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for bromine-containing fragments.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound, from sample preparation to final structure elucidation.

Caption: Workflow for Spectroscopic Characterization.

An In-Depth Technical Guide to Ethyl 2-(4-bromo-2-nitrophenyl)acetate for Researchers and Drug Development Professionals

Introduction

Ethyl 2-(4-bromo-2-nitrophenyl)acetate is a substituted phenylacetate derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom and a nitro group on the phenyl ring, offers multiple reaction sites for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a detailed synthesis protocol, and a discussion of its potential, albeit currently unpublished, role in drug development.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The typical purity offered is ≥98%. The following table summarizes the availability from prominent vendors.

| Supplier | Catalog Number | Purity | Quantity |

| Aladdin Scientific | E191893-100mg | ≥98% | 100mg |

| ChemScene | CS-0665713 | ≥98% | Varies |

| Sigma-Aldrich | JAYH9A8E8968 | 98% | Varies |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in research. The table below provides key properties of this compound.

| Property | Value | Source |

| CAS Number | 199328-35-3 | PubChem[1] |

| Molecular Formula | C10H10BrNO4 | PubChem[1] |

| Molecular Weight | 288.1 g/mol | Aladdin Scientific[2], Sigma-Aldrich[3] |

| Appearance | Solid | Sigma-Aldrich[3] |

| Boiling Point | 345 °C at 760 mmHg | Sigma-Aldrich[3] |

| Density | 1.5±0.1 g/cm³ | ChemSrc[4] |

| Flash Point | 162.6±23.7 °C | ChemSrc[4] |

| Storage Temperature | Room temperature | Sigma-Aldrich[3] |

Synthesis of this compound

Experimental Protocol

Step 1: Synthesis of 4-bromo-2-nitrophenylacetic acid

This step is adapted from the procedure described in patent CN102718659A.[5]

-

Materials:

-

4-bromo-2-nitrochlorotoluene

-

Sodium metal

-

Anhydrous organic solvent (e.g., diethyl ether, THF)

-

Carbon dioxide (gas or solid)

-

Dilute hydrochloric acid

-

Methanol

-

Distilled water

-

-

Procedure:

-

In a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and gas inlet, add the anhydrous organic solvent and sodium metal.

-

Gradually add 4-bromo-2-nitrochlorotoluene to the flask while controlling the reaction temperature. The reaction is exothermic.

-

After the addition is complete, continue stirring at a controlled temperature to form the 4-bromo-2-nitrotolyl sodium intermediate.

-

Heat the reaction mixture to induce rearrangement to 4-bromo-2-nitrobenzyl sodium.

-

Cool the reaction mixture to room temperature and introduce carbon dioxide gas to form sodium 4-bromo-2-nitrophenylacetate.

-

Quench the reaction by adding methanol to deactivate any excess sodium.

-

Extract the aqueous layer with distilled water and then acidify with dilute hydrochloric acid.

-

Extract the acidified aqueous solution with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with distilled water, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to yield 4-bromo-2-nitrophenylacetic acid.

-

Step 2: Esterification to this compound

This is a standard Fischer esterification reaction.

-

Materials:

-

4-bromo-2-nitrophenylacetic acid (from Step 1)

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

-

Procedure:

-

Dissolve 4-bromo-2-nitrophenylacetic acid in an excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash sequentially with water, sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

-

Potential Applications in Drug Discovery and Signaling Pathways

Currently, there is a lack of publicly available literature that specifically details the biological activity or the signaling pathways modulated by this compound. However, the structural motifs present in the molecule are of significant interest in medicinal chemistry.

-

Nitroaromatic Compounds: Nitroaromatic compounds are known to be precursors for the synthesis of amino derivatives, which are common pharmacophores in a wide range of biologically active molecules. The nitro group can also act as a bioisostere for other functional groups and can be involved in charge-transfer interactions with biological targets.

-

Brominated Phenyl Derivatives: The presence of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile. Bromine can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

Derivatives of structurally related compounds have shown various biological activities. For instance, some bromophenol derivatives have been evaluated as carbonic anhydrase inhibitors.[6] Additionally, other nitrophenyl derivatives have been investigated for their potential as antitubercular agents.[7] While these examples do not directly implicate this compound, they highlight the potential for this compound to serve as a scaffold for the development of novel therapeutic agents. Further research is warranted to explore the specific biological targets and pharmacological properties of this compound and its derivatives.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic route to this compound.

Logical Relationship of Potential Applications

This diagram illustrates the logical progression from the core compound to its potential applications in drug discovery.

Caption: Drug discovery workflow starting from the core compound.

References

- 1. This compound | C10H10BrNO4 | CID 23247724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. This compound | 199328-35-3 [sigmaaldrich.com]

- 4. Ethyl (4-bromo-2-nitrophenyl)acetate | CAS#:199328-35-3 | Chemsrc [chemsrc.com]

- 5. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 6. Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Molecular weight and formula of Ethyl 2-(4-bromo-2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical properties, a detailed experimental protocol for its synthesis, and its potential applications in the synthesis of complex heterocyclic structures.

Chemical Properties and Data

This compound is a substituted phenylacetate derivative. Its structure incorporates a bromo and a nitro group on the phenyl ring, making it a versatile precursor for a variety of chemical transformations.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₁₀BrNO₄ | [1] |

| Molecular Weight | 288.09 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 345.2 ± 27.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| CAS Number | 199328-35-3 |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 4-bromo-2-nitrochlorotoluene. The following protocol is adapted from a patented procedure for the synthesis of the corresponding carboxylic acid, followed by an esterification step.[3]

Step 1: Synthesis of 4-bromo-2-nitrophenylacetic acid [3]

This step involves the reaction of 4-bromo-2-nitrochlorotoluene with a strong base to form a benzylsodium intermediate, which is then carboxylated.

-

Materials:

-

4-bromo-2-nitrochlorotoluene

-

Sodium metal

-

Anhydrous tetrahydrofuran (THF)

-

Carbon dioxide (gas or dry ice)

-

Hydrochloric acid (1M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a gas inlet, add 50 mL of anhydrous THF and 5.4 g of sodium metal.

-

Slowly add a solution of 25.1 g of 4-bromo-2-nitrochlorotoluene in THF dropwise to the flask, maintaining the reaction temperature at 20°C.

-

After the addition is complete, continue stirring at 30°C for 30 minutes to ensure the formation of the 4-bromo-2-nitrotolylsodium.

-

Gradually heat the reaction mixture to 100°C and stir for 5 hours to facilitate the rearrangement to 4-bromo-2-nitrobenzylsodium.

-

Cool the reaction mixture to room temperature and bubble carbon dioxide gas through the solution (or add crushed dry ice) for 3 hours while maintaining the temperature at 25°C. This reaction forms the sodium salt of 4-bromo-2-nitrophenylacetic acid.

-

Quench the reaction by slowly adding methanol to deactivate any unreacted sodium.

-

Extract the aqueous layer with diethyl ether.

-

Acidify the aqueous layer with 1M hydrochloric acid.

-

Extract the acidified aqueous layer three times with diethyl ether.

-

Combine the ether extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield 4-bromo-2-nitrophenylacetic acid.

-

Step 2: Esterification to this compound

This is a standard Fischer esterification reaction.

-

Materials:

-

4-bromo-2-nitrophenylacetic acid (from Step 1)

-

Ethanol (absolute)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the 4-bromo-2-nitrophenylacetic acid in an excess of absolute ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

-

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules.[4] For instance, it can be a precursor for the synthesis of substituted quinolines, a class of compounds with a broad range of pharmaceutical applications.[5][6][7]

Proposed Synthetic Workflow: Synthesis of a Substituted Quinolone

The following diagram illustrates a hypothetical workflow for the synthesis of a 4-hydroxy-6-bromo-8-nitroquinolin-2(1H)-one from this compound. This pathway involves an intramolecular cyclization, a common strategy in heterocyclic synthesis.

References

- 1. chemscene.com [chemscene.com]

- 2. Ethyl (4-bromo-2-nitrophenyl)acetate | CAS#:199328-35-3 | Chemsrc [chemsrc.com]

- 3. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

Methodological & Application

Application Notes and Protocols for Ethyl 2-(4-bromo-2-nitrophenyl)acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of Ethyl 2-(4-bromo-2-nitrophenyl)acetate, a versatile building block in the synthesis of various heterocyclic compounds, particularly indole and oxindole derivatives. The presence of the nitro, bromo, and acetate functionalities allows for a range of chemical transformations, making it a valuable precursor in medicinal chemistry and materials science.

Synthesis of 6-Bromooxindole via Reductive Cyclization

The reductive cyclization of this compound is a primary application, leading to the formation of the valuable 6-bromooxindole scaffold. This structure is a key intermediate in the synthesis of various biologically active molecules. The most common and effective method for this transformation is the reduction of the nitro group followed by intramolecular cyclization.

Experimental Protocol: Reductive Cyclization using Zinc and Acetic Acid

This protocol is adapted from analogous reductions of similar nitrophenylacetate derivatives.

Reaction Scheme:

Caption: Reductive cyclization of this compound to 6-bromooxindole.

Materials:

-

This compound

-

Zinc dust

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 3:1 v/v mixture).

-

To this solution, add zinc dust (5.0 - 10.0 eq) portion-wise. The addition may be exothermic, so it is advisable to cool the flask in an ice bath if necessary.

-

After the addition is complete, heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove excess zinc and other insoluble materials. Wash the filter cake with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvents.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 6-bromooxindole.

Quantitative Data Summary:

| Reagent | Typical Molar Excess (eq) | Solvent System | Reaction Temperature | Typical Yield Range (%) | Reference |

| Zinc (Zn) | 5.0 - 10.0 | Acetic Acid/Ethanol | Reflux | 60-80 | Inferred from general protocols for nitro group reduction and subsequent cyclization. |

| Iron (Fe) | 3.0 - 5.0 | Acetic Acid/Ethanol | Reflux | 50-75 | Inferred from general protocols for Bechamp reduction. |

| Tin(II) Chloride | 3.0 - 5.0 | Ethanol or Ethyl Acetate | Room Temp to Reflux | 65-85 | Inferred from protocols for selective reduction of aromatic nitro compounds.[1] |

Potential Application in Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound opens up possibilities for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules. The general workflow for such a reaction would first involve the reductive cyclization to form the bromo-substituted heterocycle, followed by the cross-coupling reaction.

Conceptual Workflow for Suzuki Coupling of 6-Bromooxindole

Caption: Two-step synthesis of 6-aryloxindoles from this compound.

General Protocol Considerations for Suzuki Coupling:

-

Catalyst: A variety of palladium catalysts can be employed, with common choices including Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf).

-

Base: A base is required to activate the boronic acid. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.

-

Solvent: The choice of solvent depends on the specific catalyst and substrates, with common options including toluene, dioxane, and DMF, often in the presence of water.

-

Reaction Conditions: Reactions are typically heated to ensure completion.

Researchers should optimize these conditions for their specific arylboronic acid coupling partner to achieve the best results.

Conclusion